Clivarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water; insoluble in alcohol, benzene, acetone, chloroform, and ether

1.08e+01 g/L

Canonical SMILES

Unfractionated heparin (UH) is a heterogenous preparation of anionic, sulfated glycosaminoglycan polymers with weights ranging from 3000 to 30,000 Da. It is a naturally occurring anticoagulant released from mast cells. It binds reversibly to antithrombin III (ATIII) and greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa. UH is different from low molecular weight heparin (LMWH) in the following ways: the average molecular weight of LMWH is about 4.5 kDa whereas it is 15 kDa for UH; UH requires continuous infusions; activated partial prothrombin time (aPTT) monitoring is required when using UH; and UH has a higher risk of bleeding and higher risk of osteoporosis in long term use. Unfractionated heparin is more specific than LMWH for thrombin. Furthermore, the effects of UH can typically be reversed by using protamine sulfate.

Enoxaparin is a common low-molecular-weight heparin (LMWH) used in the prevention and management of various thromboembolic disorders. Initially approved by the FDA in 1993, it is administered by a subcutaneous or intravenous injection and marketed by several pharmaceutical companies. Enoxaparin markedly reduces the incidence of venous thromboembolism in hospitalized patients when compared to unfractionated [heparin], without increasing the risk of serious bleeding.

Dalteparin, a low molecular weight heparin (LMWH) prepared by nitrous acid degradation of unfractionated heparin of porcine intestinal mucosa origin, is an anticoagulant. It is composed of strongly acidic sulphated polysaccharide chains with an average molecular weight of 5000 and about 90% of the material within the range of 2000-9000. LMWHs have a more predictable response, a greater bioavailability, and a longer anti-Xa half life than unfractionated heparin. Dalteparin can also be safely used in most pregnant women. Low molecular weight heparins are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.

Tinzaparin is a low molecular weight heparin (LMWH), produced by enzymatic depolymerization of unfractionated heparin from porcine intestinal mucosa. It is a heterogeneous mixture of with an average molecular weight between 5500 and 7500 daltons. Tinzaparin is composed of molecules with and without a special site for high affinity binding to antithrombin III (ATIII). This complex greatly accelerates the inhibition of factor Xa. It is an anticoagulant and considered an antithrombotic. Tinzaparin must be given either subcutaneously or parenterally. LMWHs are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.

Nadroparin is a low molecular weight heparin (LMWH) which, when bound to antithrombin III (ATIII), accelerates the inactivation of factor II and factor Xa. Nadroparin halts the coagulation pathway by inhibiting the activation of thrombin (factor IIa) by factor Xa. The amplification of the fibrin clotting cascade is stopped once factors Xa and IIa are inactivated. It is derived from porcine sources and has a mean molecular size of 5000 daltons. Low molecular weight heparins are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.

Bemiparin is an antithrombotic and belongs to the group of drugs known as the low molecular weight heparins (LMWH). Like semuloparin, bemiparin is classified as an ultra-LMH because of its low mean molecular mass of 3600 daltons, which is a unique property of this class. These heparins have lower anti-thrombin activity than the traditional low molecular weight heparins and act mainly on factor-Xa, reducing the risk of bleeding due to selectivity for this specific clotting factor. Interestingly, current research is underway for the potential benefit of bemiparin in the treatment of tumors and diabetic foot ulcers.

Reviparin is a low molecular weight heparin which seems to have a better safety profile than unfractionated heparin. It is prepared from porcine intestinal mucosa by nitrous acid depolymerization. Reviparin has a molecular weight of 3.9 kDa. It was developed by Abbott laboratories and in 2009, reviparin presented an orphan drug designation by the FDA.

Parnaparin is an heparin of low molecular weight with antithrombotic effects.

Certoparin is part of the heparins of low molecular weight that presents high activity against the coagulation factor Xa. It is normally used to prevent deep venous thrombosis.

Standard or unfractionated heparin is a complex mixture of naturally occurring glycosaminoglycans and is used as an anticoagulant to treat venous thrombosis or to prevent thrombosis in high risk patients. Heparin therapy is associated with frequent elevations in serum aminotransferase levels that are typically transient and not associated with clinical symptoms or significant liver injury.

Enoxaparin is a natural product found in Sargassum myriocystum, Sargassum polycystum, and other organisms with data available.

Enoxaparin is a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, enoxaprin's mechanism of action is similar to that of heparin, although it exhibits a higher ratio of anti-Factor Xa to anti-Factor IIa activity. This agent also has anti-inflammatory properties, inhibiting monocyte adhesion to tumor necrosis factor alpha- or lipopolysaccharide-activated endothelial cells. Compared to unfractionated heparins, the use of enoxaparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia. (NCI04)

Dalteparin is a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, dalteparin binds to antithrombin and enhances the inhibition of Factor Xa. Compared to unfractionated heparins, the use of dalteparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia. (NCI04)

Bemiparin is a second generation, synthetic, low-molecular-weight heparin (LMWH) with anticoagulant activity. Derived, after depolymerisation and fractionation, from medical-grade porcine unfractionated heparin (UFH), bemiparin has an average molecular weight of 3,600 daltons and has a higher anti-factor Xa/anti-factor IIa ratio (8:1) than first-generation LMWHs. This anticoagulant binds to antithrombin III, thereby enhancing the inactivation of activated factor X (Factor Xa) and, to a lesser extent, activated factor II (Factor IIa). Compared to unfractionated heparins, the use of bemiparin is associated with lower incidences of major bleeding, osteoporosis, and heparin-induced thrombocytopenia. Bemiparin also promotes a greater release of tissue factor pathway inhibitor than UFH or dalteparin.

Heparin is a sulfur-rich glycosaminoglycan with anticoagulant property. Heparin binds to antithrombin III to form a heparin-antithrombin III complex. The complex binds to and irreversibly inactivates thrombin and other activated clotting factors, such as factors IX, X, XI, and XII, thereby preventing the polymerization of fibrinogen to fibrin and the subsequent formation of clots.

Semuloparin is an ultralow-molecular-weight heparin (ULMWH) (Mw: 2000-3000 daltons)consisting of a polydisperse mixture of oligomeric heparin fragments with potential anticoagulant activity. Ultralow-molecular-weight heparin AVE5026 binds to and activates antithrombin III (ATIII), which may result in the inhibition of activated factor Xa and, to a much lesser extent, factor IIa (thrombin) and so the inhibition of fibrin formation. Compared to low-molecular-weight heparins (LMWHs), AVE5026 exhibits an even higher ratio of anti-Factor Xa to anti-Factor IIa activity (>30:1). Compared to unfractionated heparins, the use of LMWHs is associated with lower incidences of major bleeding, osteoporosis and heparin-induced thrombocytopenia. Like LMWHs, this agent may inhibit tumor growth by regulating angiogenesis and apoptosis. AVE5026 is prepared by partial depolymerization of unfractionated porcine mucosal heparin.

Tinzaparin is a low molecular weight heparin (LMWH), obtained by controlled enzymatic depolymerization of heparin from porcine intestinal mucosa, with antithrombotic properties. Tinzaparin is a potent inhibitor of several activated coagulation factors, especially Factors Xa and IIa (thrombin); its primary activity is mediated through the plasma protease inhibitor antithrombin. In addition, this agent may inhibit angiogenesis through: 1) competitive binding of the heparin-binding sites on endothelial cells for the proangiogenic cytokines vascular endothelial growth factor (VEGF) and beta-fibroblast growth factor (beta-FGF) and 2) increasing the release of tissue factor pathway inhibitor (TFPI), a negative regulator of angiogenesis.

Low Molecular Weight Heparin is substances comprised of fragmented heparin molecules derived from unfractionated heparin that bind to antithrombin III with a molecular weight ranging from 1000 to 10,000 daltons, which causes changes in property from unfractionated heparin, including decreased protein binding, enhanced bioavailability, decreased platelet interaction, and decreased binding to thrombin.

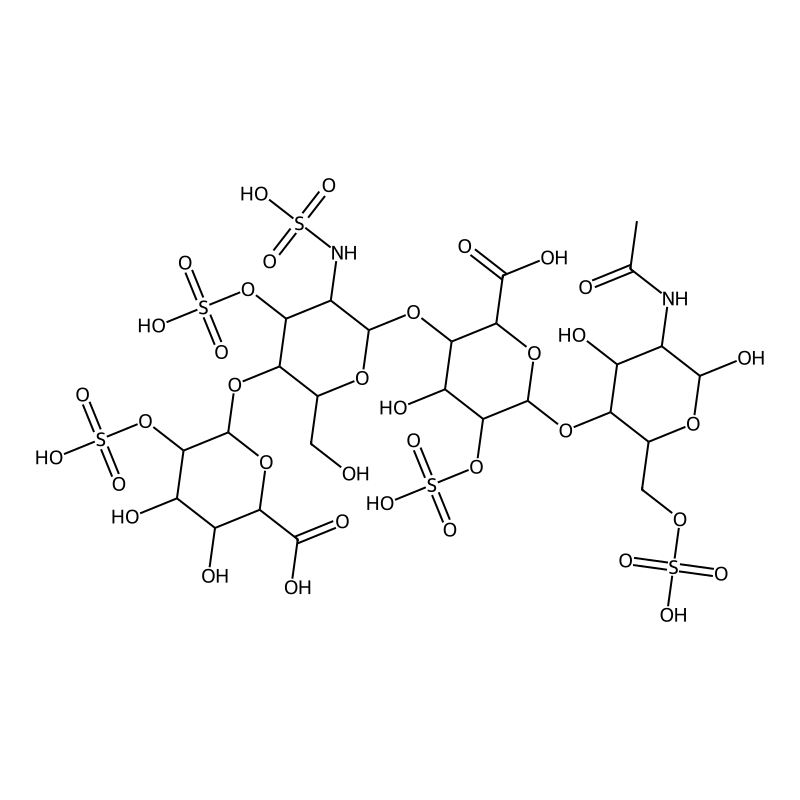

Clivarin (Reviparin sodium, CAS 91449-79-5) is a highly specialized low-molecular-weight heparin (LMWH) characterized by a mean molecular weight of approximately 3900 Da. Manufactured exclusively via the controlled nitrous acid depolymerization of porcine intestinal mucosa heparin, it possesses a distinct structural profile terminating in anhydromannose residues. For procurement professionals and clinical formulators, Clivarin offers a highly predictable pharmacokinetic profile, a narrow molecular weight distribution (3150–5150 Da), and a specific antithrombotic potency of approximately 124-130 anti-Xa IU/mg. Its optimized anti-Xa to anti-IIa ratio ensures potent targeted coagulation cascade inhibition, making it a critical selection for high-risk prophylactic and therapeutic vascular applications where standard unfractionated heparins or alternative LMWHs present unacceptable bleeding risks [1].

Generic substitution between LMWHs is fundamentally flawed due to divergent depolymerization chemistries that yield distinct molecular entities with non-interchangeable clinical and formulation profiles. Substituting Clivarin with market-dominant alternatives like enoxaparin or dalteparin alters the fundamental pharmacodynamic and safety profile of the final protocol. Enoxaparin is produced via alkaline beta-elimination, generating 4,5-unsaturated uronic acid terminals, whereas Clivarin's nitrous acid cleavage produces unique anhydromannose ends. These structural differences dictate antithrombin III binding affinities, clearance rates, and protamine neutralization behaviors. Consequently, regulatory guidelines explicitly prohibit unit-for-unit interchangeability. For procurement, selecting Clivarin is not merely a brand choice, but a strict chemical requirement for protocols validated specifically for its unique anti-Xa/anti-IIa ratio and narrow 3900 Da molecular weight distribution [1].

Anti-Xa to Anti-IIa Specificity Ratio

Clivarin exhibits a highly optimized anti-Xa to anti-IIa activity ratio of >3.6:1, driven by its specific chain length distribution. In contrast, unfractionated heparin (UFH) maintains a 1:1 ratio, and dalteparin typically presents a 2.7:1 ratio. This elevated specificity means Clivarin preferentially inhibits Factor Xa over thrombin (Factor IIa), generating potent antithrombotic effects while exerting minimal influence on global clotting tests such as activated partial thromboplastin time (aPTT) [1].

| Evidence Dimension | Anti-Xa/anti-IIa activity ratio |

| Target Compound Data | >3.6:1 (Clivarin) |

| Comparator Or Baseline | 2.7:1 (Dalteparin) / 1:1 (UFH) |

| Quantified Difference | 33% higher specificity for Factor Xa than Dalteparin |

| Conditions | Standardized amidolytic in vitro assays and clinical pharmacokinetic profiling |

A higher anti-Xa/anti-IIa ratio allows buyers to procure an agent with a wider therapeutic window, reducing off-target hemorrhagic risks during surgical prophylaxis.

Reproducibility and Workflow Fit: Narrow Molecular Weight Distribution

The depolymerization process of Clivarin is tightly controlled to yield a mean molecular weight of 3900 Da, with the majority of chains falling within the 3150–5150 Da range. This is significantly lower than alternative LMWHs such as tinzaparin, which averages 6500 Da, and drastically lower than UFH (~15,000 Da). The narrower, lower molecular weight distribution of Clivarin translates to near-complete subcutaneous bioavailability, a linear dose-absorption relationship, and a longer elimination half-life compared to heavier heparins [1].

| Evidence Dimension | Mean Molecular Weight (MW) |

| Target Compound Data | 3900 Da (Clivarin) |

| Comparator Or Baseline | 6500 Da (Tinzaparin) |

| Quantified Difference | ~40% lower mean molecular weight |

| Conditions | Size-exclusion chromatography / molecular profiling |

Procurement of a lower-MW heparin ensures highly predictable pharmacokinetics, eliminating the costly need for routine aPTT monitoring in standard clinical workflows.

Formulation Compatibility: Depolymerization-Induced Terminal Chemistry

Clivarin is synthesized via nitrous acid depolymerization, which selectively cleaves the heparin backbone to produce fragments terminating in anhydromannose residues. In stark contrast, enoxaparin is produced via alkaline beta-elimination, yielding non-reducing ends characterized by 4,5-unsaturated uronic acid. This fundamental chemical divergence means the two compounds interact differently with protamine sulfate during neutralization; protamine fully neutralizes Clivarin's aPTT effects but only partially neutralizes its anti-Xa activity [1].

| Evidence Dimension | Terminal residue chemistry |

| Target Compound Data | Anhydromannose reducing terminals (Clivarin) |

| Comparator Or Baseline | 4,5-unsaturated uronic acid terminals (Enoxaparin) |

| Quantified Difference | 100% divergence in terminal structural chemistry |

| Conditions | Chemical characterization of depolymerization products |

Formulators and clinical buyers must select Clivarin when protocols require its specific protamine neutralization profile and anhydromannose-mediated binding kinetics.

Post-Surgical Hematological Preservation

In comparative orthopedic settings, the choice of LMWH significantly impacts post-surgical blood loss. Patients administered Clivarin demonstrated significantly higher postoperative hemoglobin levels (p = 0.001) compared to those receiving enoxaparin. Furthermore, the Clivarin cohort required fewer red blood cell (RBC) transfusions than patients treated with dalteparin (p = 0.048), highlighting a superior safety-to-efficacy balance in high-bleeding-risk environments [1].

| Evidence Dimension | Postoperative hemoglobin retention and RBC transfusion dependency |

| Target Compound Data | Higher Hb retention, lower RBC transfusion rate (Clivarin) |

| Comparator Or Baseline | Lower Hb retention (Enoxaparin), higher RBC transfusions (Dalteparin) |

| Quantified Difference | Statistically significant reduction in blood loss markers (p = 0.001 vs Enoxaparin) |

| Conditions | Retrospective multicenter study of 100 hip fracture patients |

Hospital procurement committees can justify Clivarin over market leaders by pointing to reduced downstream costs associated with post-surgical anemia and blood transfusions.

High-Risk Orthopedic Surgical Prophylaxis

Due to its superior postoperative hemoglobin retention and lower RBC transfusion requirements compared to enoxaparin and dalteparin, Clivarin is the optimal choice for preventing deep vein thrombosis (DVT) in major orthopedic procedures where bleeding risk is a primary concern [1].

Standardized Anticoagulant Formulations Requiring Predictable Pharmacokinetics

The narrow molecular weight distribution (mean 3900 Da) makes Clivarin ideal for pharmaceutical formulations where linear dose-absorption and elimination half-life predictability are strictly required, eliminating the need for routine coagulation monitoring [2].

Specialized Reversal Protocols in Clinical Workflows

Because its nitrous acid depolymerization yields specific anhydromannose terminals, Clivarin is required in clinical settings where the specific partial neutralization profile of anti-Xa activity by protamine sulfate is integrated into the patient management protocol, preventing straightforward substitution with alkaline-cleaved LMWHs like enoxaparin [3].

References

- [1] Zografos, N., et al. (2021). The effects of three different low-molecular-weight heparins on blood loss after intramedullary nailing of trochanteric fractures. Journal of Orthopaedics and Traumatology, 22(1), 16.

- [2] Andrassy, K., et al. (1994). Pharmacokinetics of Clivarin a new low molecular weight heparin in healthy volunteers. Thrombosis Research, 73(2), 95-108.

- [3] Fareed, J., et al. (1993). Pharmacological profile of reviparin-sodium. Blood Coagulation & Fibrinolysis, 4(Suppl 1), S15-S20.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Melting Point

Drug Indication

Unfractionated heparin is indicated for prophylaxis and treatment of venous thrombosis and its extension, prevention of post-operative deep venous thrombosis and pulmonary embolism and prevention of clotting in arterial and cardiac surgery. In cardiology, it is used to prevent embolisms in patients with atrial fibrillation and as an adjunct antithrombin therapy in patients with unstable angina and/or non-Q wave myocardial infarctions (i.e. non-ST elevated acute coronary artery syndrome) who are on platelet glycoprotein (IIb/IIIa) receptor inhibitors. Additionally, it is used to prevent clotting during dialysis and surgical procedures, maintain the patency of intravenous injection devices and prevent in vitro coagulation of blood transfusions and in blood samples drawn for laboratory values.

FDA Label

Enoxaparin is indicated for the prevention of ischemic complications in unstable angina and in non Q-wave myocardial infarction; it is indicated in conjunction with percutaneous intervention and/or other treatment for the management of acute ST elevation myocardial infarction. Enoxaparin is also indicated in the prophylaxis of DVT in abdominal surgery, hip replacement, knee replacement, or medical patients with severely restricted mobility during acute illness. Additionally, enoxaparin is indicated for the inpatient treatment of DVT with or without pulmonary embolism and the treatment of outpatient DVT without pulmonary embolism.

Investigated for use/treatment in cardiovascular disorders and coronary artery disease.

Dalteparin is used as a prophylaxis for deep-vein thrombosis and pulmonary embolisms in patients undergoing general surgery (e.g., abdominal, gynecologic, urologic), and in patients with acute medical conditions (e.g. cancer, bed rest, heart failure, severe lung disease). It is also used in patients who have severely restricted mobility, which poses a risk for thromboembolic complications. Dalteparin is also used concomitantly with aspirin and/or other therapy (e.g., nitrates, β-adrenergic blockers, clopidogrel, platelet glycoprotein [GP] IIb/IIIa-receptor inhibitors) to reduce the risk of acute cardiac ischemic events. The patients who undergo this treatment combination have unstable angina or non-ST-segment elevation/non-Q-wave myocardial infarction (i.e., non-ST-segment elevation acute coronary syndromes). It is also used in the prevention of clotting during hemodialysis and hemofiltration in connection with acute renal failure or chronic renal insufficiency.

Tinzaparin is used for the prevention of postoperative venous thromboembolism in patients undergoing orthopedic surgery and in patients undergoing general surgery who are at high risk of developing postoperative venous thromboembolism. It is also used for the treatment of deep vein thrombosis and/or pulmonary embolism. It is indicated for use in preventing clot formation in indwelling intravenous lines for hemodialysis.

Nadroparin is used for prophylaxis of thromboembolic disorders and general surgery in orthopedic surgery, treatment of deep vein thrombosis, prevention of clotting during hemodialysis and treatment of unstable angina and non-Q wave myocardial infarction.

Bemiparin is indicated in the following cases: To prevent blood clots in the veins after general abdominal surgery in patients with a moderate risk of venous thromboembolism; in the prevention of the thromboembolic disease in non-surgical patients; prevention of clotting in the extracorporeal circuit during hemodialysis; to prevent blood clots in the veins after a major orthopedic surgery in patients with high risk of venous thromboembolism; secondary prevention of venous thromboembolism; recurrence in patients with deep vein thrombosis; transient prevention and treatment of deep vein thrombosis (DVT).

By the FDA, reviparin is indicated for the treatment of deep vein which may lead to pulmonary embolism in pediatric patients. It is also indicated for the long-term treatment of acute deep vein thrombosis with or without pulmonary embolism in pregnant patients.

Used in the prevention and treatment of venous thromboembolism (deep vein thrombosis and pulmonary embolism) and in the treatment of myocardial infarction.

Investigated for use/treatment in thrombosis.

Livertox Summary

Drug Classes

Antithrombotic Agents

Therapeutic Uses

Heparin Sodium Injection is indicated for anticoagulant therapy in prophylaxis and treatment of venous thrombosis and its extension. /Included in US product label/

Heparin Sodium Injection is indicated as a low-dose regimen for prevention of postoperative deep venous thrombosis and pulmonary embolism in patients undergoing major abdominothoracic surgery or who, for other reasons, are at risk of developing thromboembolic disease. /Included in US product label/

Heparin Sodium Injection is indicated for prophylaxis and treatment of pulmonary embolism. /Included in US product label/

For more Therapeutic Uses (Complete) data for HEPARIN (13 total), please visit the HSDB record page.

Mechanism of Action

Under normal circumstances, antithrombin III (ATIII) inactivates thrombin (factor IIa) and factor Xa. This process occurs at a slow rate. Administered heparin binds reversibly to ATIII and leads to almost instantaneous inactivation of factors IIa and Xa The heparin-ATIII complex can also inactivate factors IX, XI, XII and plasmin. The mechanism of action of heparin is ATIII-dependent. It acts mainly by accelerating the rate of the neutralization of certain activated coagulation factors by antithrombin, but other mechanisms may also be involved. The antithrombotic effect of heparin is well correlated to the inhibition of factor Xa. Heparin is not a thrombolytic or fibrinolytic. It prevents progression of existing clots by inhibiting further clotting. The lysis of existing clots relies on endogenous thrombolytics.

Enoxaparin binds to antithrombin III, a serine protease inhibitor, forming a complex that irreversibly inactivates factor Xa, which is frequently used to monitor anticoagulation in the clinical setting. Following factor Xa inactivation, enoxaparin is released and binds to other anti-thrombin molecules. Factor IIa (thrombin) is directly inhibited by enoxaparin, however with less potency than unfractionated heparin (UFH). Due to the cascade of effects resulting from enoxaparin binding, thrombin is unable to convert fibrinogen to fibrin and form a clot, preventing thromboembolic events.

M118 is a novel drug candidate that has been, through Momenta's proprietary technology, rationally engineered with attributes of monitorability, reversibility, flexible administration (intravenous and subcutaneous), and both potent and predictable anti-Xa (aXa) and anti-IIa (aIIa) activity to provide anticoagulant therapy to patients with ACS. M118 is designed to interact at multiple points in the coagulation cascade by selectively binding to anti-thrombin III and thrombin, two critical factors in the formation of clots.

Dalteparin potentiates the activity of ATIII, inhibiting the formation of both factor Xa and thrombin. The main difference between dalteparin and unfractionated heparin (UH) is that dalteparin preferentially inactivates factor Xa. As a result, only a slight increase in clotting time [(i.e. activated partial thomboplastin time (APTT)] is observed relative to UH. For this same reason, APTT is not used to monitor the effects of dalteparin except as an indicator for overdosage.

Tinzaparin binds to the plasma protein antithrombin III, forming a complex with then accelerates the inhibition of factor Xa. Its affinity for factor Xa is 2-4 times greater than that of unbound ATIII. The inactivation of factor Xa in turn will exponentially generation of thrombin (factor IIa) molecules, which is needed to activate fibrinogen to fibrin. The coagulation cascade is inhibited because fibrin cannot be formed in the presence of tinzaparin. Like all LMWH, it cannot be given intramuscularly due to increased risk of hematoma.

The mechanism of action for nadroparin is similar to all other LMWHs. Like all LMWHs, nadroparin has a pentasaccharide sequence which binds to ATIII, which potentiates the action of ATIII. This complex greatly accelerates the inactivation of factor Xa and factor IIa. As a result, the coagulation cascade is inhibited.

This drug is a second-generation low molecular weight heparin (LMWH). It has a very low mean molecular weight (3600 Dalton), a long half-life (5.3 hrs) and a large anti-Xa: anti-IIa ratio (8:1). The mechanism of action of bemiparin is inhibition of factor Xa, which is a necessary step in the clotting cascade. Factor-Xa is necessary for the propagation of a thrombus. Combined with various co-factors that bind to activated platelets, Factor-Xa increases coagulation by converting prothrombin to thrombin. Activated Factor-X, bound as part of the prothrombinase complex on the external surface of activated platelets, converts significant amounts of prothrombin to thrombin, promoting the so-called ‘thrombin burst’, referring to a burst of thrombin release. A secondary but less potent mechanism of action of this drug is binding to antithrombin III and activated factor II (Factor IIa), which further prevents the propagation of thrombi. Due to its excellent pharmacological profile-the second-generation LMWH with the lowest molecular weight, the longest half-life and the highest anti-Factor Xa/anti-Factor IIa activity ratio-it can be safely used in special categories of patients (children, elderly, patients with renal impairment and congestive heart failure). Several studies demonstrated its safety and efficacy, while cost analyses show the economic benefits of bemiparin treatment as compared to other heparins.

Heparin acts as a catalyst to markedly accelerate the rate at which antithrombin III (heparin cofactor) neutralizes thrombin and activated coagulation factor X (Xa). Antithrombin III generally neutralizes these coagulation factors by slowly and irreversibly complexing stoichiometrically with them; however, in the presence of heparin, it neutralizes these factors almost instantaneously. Although the exact mechanism of action has not been fully elucidated, heparin apparently binds to antithrombin III and induces a conformational change in the molecule which promotes its interaction with thrombin and factor Xa. In the presence of heparin, antithrombin III also neutralizes activated coagulation factors IX, XI, XII, and plasmin.

With low-dose heparin therapy, anticoagulation appears to result from neutralization of factor Xa which prevents the conversion of prothrombin to thrombin. Low doses of heparin have very little effect on thrombin and exert a measurable antithrombogenic effect only if thrombin formation has not already occurred. With full-dose heparin therapy, anticoagulation appears to result primarily from neutralization of thrombin which prevents the conversion of fibrinogen to fibrin. Full-dose heparin therapy also prevents the formation of a stable fibrin clot by inhibiting activation of fibrin stabilizing factor. In contrast to coumarin and indanedione derivatives, heparin has an anticoagulant effect both in vitro and in vivo. Low-dose or full-dose heparin therapy inhibits thrombus formation when stasis is induced, and full-dose therapy may prevent extension of existing thrombi. Heparin has no fibrinolytic activity and cannot lyse established thrombi.

Because heparin acts on blood coagulation factors that are involved in both extrinsic and intrinsic coagulation, full-dose heparin therapy produces prolongation of several coagulation assays including the activated coagulation time (ACT), activated partial thromboplastin time (APTT), plasma recalcification time, prothrombin time (PT), thrombin time, and whole blood clotting time. Coagulation test results are generally unaffected or only minimally prolonged by low-dose heparin therapy. Heparin sodium lock flush solution does not induce systemic anticoagulant effects when administered in single doses of 10 or 100 units/mL to maintain the patency of IV injection devices. However, repeated flushing of a catheter device with a heparin lock flush solution may result in a systemic anticoagulant effect.

In vivo, heparin clears lipemic plasma by stimulating the release and/or activation of lipoprotein lipase which hydrolyzes triglycerides to free fatty acids and glycerol. This effect may occur following doses of heparin that are smaller than those required to produce anticoagulant effects. Rebound hyperlipemia has been reported following a period of heparin-induced plasma clearing. Protamine sulfate inhibits the plasma-clearing effect of heparin. Heparin has been reported to increase, decrease, or have no effect on platelet adhesiveness, aggregation, and release reaction. Many reports are based on in vitro studies that were performed under various conditions, and results do not necessarily correspond to in vivo effects of heparin on platelets. Various other pharmacologic actions including anti-inflammatory, diuretic, antimetastatic, antiviral, and antienzymatic effects have been attributed to heparin; however, most of these reports are based on animal studies and their clinical importance has not been established.

For more Mechanism of Action (Complete) data for HEPARIN (11 total), please visit the HSDB record page.

Impurities

Absorption Distribution and Excretion

Heparin must be given parenterally as it is not absorbed through the gastrointestinal mucosa. It is usually given by iv infusion or deep sc injection. The onset of action is immediate after iv injection but can be delayed 20 to 60 minutes following sc injection. Plasma heparin concentrations may be increased and activated partial thromboplastin times (aPTTs) may be more prolonged in geriatric adults (older than 60 years of age) compared with younger adults.

The drug appears to be removed mainly by the reticuloendothelial system. A small fraction of unchanged heparin also appears to be excreted in urine. Heparin cannot be eliminated by hemodialysis.

40-70 mL/min (approximately the same as blood volume) Although heparin does not distribute into adipose tissues, clinicians should use actual body weight in obese patients to account for extra vasculature.

Adult Clearance = 0.43 ml/kg/min 25-28 weeks gestation = 1.49 ml/kg/min

Mean absolute bioavailability of enoxaparin, after 1-2 mg/kg given subcutaneously is approximately 100% in healthy volunteers. The absorption of enoxaparin is proportional to the dose, demonstrating linear absorption. The average maximum plasma anti-Xa activity is reached 3 to 5 hours after a subcutaneous injection. A 30 mg IV bolus preceding an immediate 1 mg/kg SC every twice a day led to maximum anti-Factor Xa levels of 1.16 IU/mL. Steady-state is reached within 3-4 days of treatment with a Cmax of 1.2 IU/mL. The AUC under the thrombin generation curve was 305 +/- 48.

Enoxaparin is mainly excreted by the kidneys. Renal clearance of active fragments represents about 10% of the administered dose and total renal excretion of active and non-active fragments 40% of the dose.

The volume of distribution of enoxaparin is approximately 4-5L, similar to normal blood volume.

The mean clearance of enoxaparin is 0.74 L/h after a 1.5 mg/kg intravenous infusion over 6 hours; clearance of enoxaparin is significantly decreased in patients with severe renal impairment.

Almost completely absorbed after subcutaneous (sc) doses, with a bioavialability of about 87%.

After 4 hours, about 20% is seen in urine. Most of the remainder is found in the liver, gastrointestinal tract and kidney. The kidneys are the major site of dalteparin excretion (approximately 70% based on animal studies).

3 litres

Excreted via kidneys. The plasma clearance rate is 33 mL/min.

Subcutaneous injection - about 90% when measured as anti-Xa activity versus 67% for anti-IIa activity.

Linear elimination through kidneys

Anti-Xa activity is 4 L. Anti-IIa activity is 10.9 L

Clearance is dose-dependant. The clearance of tinzaparin based on anti-Xa activity ranged from 1.14 to 2.04 L/hr

Absorption is linear. The bioavailability of nadroparin after subcutaneous administration is about 89%.

Nadroparin is eliminated via the kidneys through non-saturable mechanisms.

3.59L

The clearance of nadroparin is 21.4 +/- 7.0mL/min

Hemiparin sodium is rapidly absorbed following its subcutaneous dose of injection, and the bioavailability is estimated to be 96%.

This drug is eliminated by the renal and hepatic routes. Elimination is prolonged in those with renal or hepatic impairment.

5.1 L.

Elimination occurs in a linear fashion, with a mean clearance time of over 7 h and total clearance of 0.9 L/h.

Heparin is not absorbed from the GI tract and must be administered parenterally. The onset of anticoagulant activity is immediate following direct IV injection or the start of continuous IV infusion of full doses of heparin. There may be considerable interpatient variation in the extent of absorption following deep subcutaneous injection of heparin; however, onset of activity usually occurs within 20-60 minutes. Results of preliminary studies indicate that the rate and extent of absorption are lower following deep subcutaneous injection of heparin calcium (no longer commercially available in the US) than following deep subcutaneous injection of equal doses of heparin sodium.

Peak plasma levels of heparin are achieved 2 to 4 hours following subcutaneous administration, although there are considerable individual variations. Loglinear plots of heparin plasma concentrations with time, for a wide range of dose levels, are linear, which suggests the absence of zero order processes.

After injection of 1-100 units iodinated heparin into human, 80-90% was removed from plasma within 40 min, most being sequestered by liver, some by spleen, lungs and kidneys. Biological activity lost.

Plasma heparin concentrations may be increased and activated partial thromboplastin times (aPTTs) may be more prolonged in geriatric adults (older than 60 years of age) compared with younger adults.

For more Absorption, Distribution and Excretion (Complete) data for HEPARIN (16 total), please visit the HSDB record page.

Metabolism Metabolites

Liver and the reticulo-endothelial system are the sites of biotransformation. The metabolic fate of heparin is not well understood.

Enoxaparin is mainly metabolized by the liver via desulfation and/or depolymerization to lower and less potent molecular weight metabolites.

Liver and the reticulo-endothelial system are the sites of biotransformation. They are partially metabolized by desulphatation and depolymerization.

Sulfation and polymerization occurs in the liver.

Nadroparin is metabolized in the liver.

In a study of healthy volunteers, bemiparin 3500 IU achieved more anti-Xa activity than enoxaparin 4000 IU, measured by the area under the curve. The peak of anti-Xa activity was reached at 3h post-administration, and there were anti-Xa measurable levels up to 16 h after subcutaneous injection.

Liver and the reticuloendothelial system are the sites of biotransformation.

The metabolic fate of heparin has not been fully elucidated, but the drug appears to be removed from the circulation mainly by the reticuloendothelial system and may localize on arterial and venous endothelium. Although there is no reproducible evidence, it has been suggested that heparin may be partially metabolized in the liver to uroheparin, which is partially desulfated heparin.

Heparin is metabolized by liver, and partially degraded, weakly active form of heparin (uroheparin) is excreted...

Associated Chemicals

Wikipedia

Drug Warnings

Note: All multiple- and single-dose vials of heparin sodium injection and heparin flush products manufactured by Baxter Healthcare Corporation were recalled from the US market during 2008 as a result of reports of serious adverse events, including allergic or hypersensitivity-type reactions and death, associated with a heparin-like contaminant (oversulfated chondroitin sulfate) found in heparin injection.

In most countries, potency of heparin is determined using a World Health Organization (WHO) reference standard and is expressed in international units. In the US, the potency of heparin previously was standardized according to a USP reference standard that was expressed in USP Heparin Units and required a potency of not less than 140 units/mg of heparin. On October 1, 2009, USP implemented a new reference standard for heparin to ensure the purity, consistency, and safety of heparin-containing products in the US supply chain. This new compendial standard was developed largely in response to a heparin contamination problem that occurred in 2007-2008. Included in the updated standard is a new potency test method (chromogenic anti-Factor IIa test) that can detect impurities in heparin preparations and a new potency reference standard that will harmonize the USP Heparin Unit with the WHO international unit. As a result of these changes, heparin produced under the new USP standard will be approximately 10% less potent, unit for unit, than heparin prepared under the previous USP standard. A revised potency limit of not less than 180 Heparin Units per mg also has been established by USP.

As of October 8, 2009, commercially available heparin sodium products have been manufactured and tested under a new USP potency standard. Previous formulations prepared under the old USP standard will continue to remain on the US market for some time while the current product is being introduced; the US Food and Drug Administration (FDA) states that the overlap is necessary to ensure continued availability of heparin. Because of a difference in potency between the 2 preparations, FDA will be working with manufacturers to ensure that any heparin product prepared under the new USP standard is labeled with an appropriate identifier to distinguish it from the old product. Most manufacturers will identify their new products with an "N" in the lot number or following the expiration date. Products manufactured by Hospira will be identified by lot numbers beginning with 82 or higher.

For more Drug Warnings (Complete) data for HEPARIN (38 total), please visit the HSDB record page.

Biological Half Life

1.5 hours. The plasma half-life of heparin increases from about 60 minutes with a 100 unit/kg dose to about 150 minutes with a 400 unit/kg dose.

The half-life of enoxaparin is about 4 hours after a single dose administered subcutaneously and about 7 hours after several doses. One source mentions a half-life ranging from 1 hour to 4.5 hours.

Terminal Half life: Intravenous - 2 hours. Subcutaneous - 3-5hours

Anti-Xa activity is 82 minutes. Anti-IIa activity is 71 minutes.

In healthy patients, the half life is between 3.5hrs to 11.2hrs following subcutaneous administration.

Bemiparin, when administered in the dose range of 2,500 IU to 12,500 (therapeutic dosing), it has an approximate half-life of 5-6 hours.

The plasma half-life of heparin averages 1-2 hours in healthy adults. However, the half-life of the drug increases with increasing doses. Following IV administration of heparin sodium 100, 200, or 400 units/kg, the plasma half-life of the drug averages 56, 96, and 152 minutes, respectively. Several studies using heparin sodium have shown that the drug has a shorter plasma half-life in patients with pulmonary embolism than in healthy individuals or patients with other thrombotic disorders. The plasma half-life of the drug is also decreased in patients with liver impairment but may be prolonged in cirrhotic patients. In anephric patients or patients with severe renal impairment, the half-life of heparin may be slightly prolonged.

The biphasic elimination curve, a rapidly declining alpha phase (half-life =10 min.) and after the age of 40 a slower beta phase, indicates uptake in organs.

The half-life of heparin is approximately 50-90 minutes in normal volunteers. A number of variables may affect the biological half-life of heparin, the most important of which is the presence of an active coagulation process.

Use Classification

Methods of Manufacturing

Commercial heparin is isolated from beef lung or pork intestinal mucosa

Synthesized from UDP-sugar precursors as a polymer of alternating D-glucuronic acid and N-acetyl-D-glucosamine residues.

Produced by the mast cells of Ehrlich, which are clustered in the perivascular connective tissue of the walls of major blood vessels and capillaries. Heparin is a polysulfuric ester of mucoitin. The molecular skeleton is constructed from acetylated glucosamine and glucuronic acid. The disaccharide unit is similar to that in mucoitin sulfuric acid and hyaluronic acid. Protein-free samples of heparin contain about 10% sulfur, present as ester sulfates. Original preparations of heparin contain mixtures consisting of mucoitin disulfuric and trisulfuric acids. The anticoagulant action is greater in preparations with the highest sulfuric content. ... /Heparin sodium/

General Manufacturing Information

Anticoagulant activity is related to the molecular weight of the polysaccharide fragments...

USP unit of heparin is quantity that will prevent 1.0 mL of citrated sheep plasma from clotting for 1 hr after the addition of 0.2 mL of 1:100 CaCL2 solution.

Low molecular weight heparins are prepared by chemical or enzymatic depolymerization of heparin and have average molecular masses of 3,000-7,000.

Clinical Laboratory Methods

A heparin assay is a device used to determine the level of the anticoagulant heparin in the patient's circulation. These assays are quantitative clotting time procedures using the effect of heparin on activated coagulation factor X (Stuart factor) or procedures based on the neutralization of heparin by protamine sulfate (a protein that neutralizes heparin).

Analyte: heparin; matrix: urine; procedure: high performance liquid chromatography with fluorescence detection at 346 nm (excitation) and 410 nm (emission); limit of detection: 2 pmol

Analyte: heparin; matrix: blood (plasma(rabbit)); procedure: reversed-phase high performance liquid chromatography with electrochemical detection; limit of detection: 50 pg/mL

For more Clinical Laboratory Methods (Complete) data for HEPARIN (13 total), please visit the HSDB record page.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. /Heparin Sodium/

Interactions

Drugs such as acetylsalicylic acid, dextran, phenylbutazone, ibuprofen, indomethacin, dipyridamole, hydroxychloroquine and others that interfere with platelet-aggregation reactions (the main hemostatic defense of heparinized patients) may induce bleeding and should be used with caution in patients receiving heparin sodium.

Digitalis, tetracyclines, nicotine or antihistamines may partially counteract the anticoagulant action of heparin sodium. Intravenous nitroglycerin administered to heparinized patients may result in a decrease of the partial thromboplastin time with subsequent rebound effect upon discontinuation of nitroglycerin. Careful monitoring of partial thromboplastin time and adjustment of heparin dosage are recommended during coadministration of heparin and intravenous nitroglycerin.

When heparin is used in combination with dihydroergotamine, the usual cautions, precautions, and contraindications associated with dihydroergotamine must be considered in addition to those associated with heparin. The potential risk of arterial vasospasm should be considered in patients receiving combined therapy with these drugs.

For more Interactions (Complete) data for HEPARIN (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Ferro DR, Provasoli A, Ragazzi M, Casu B, Torri G, Bossennec V, Perly B, Sinay P, Petitou M, Choay J: Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences. Carbohydr Res. 1990 Jan 15;195(2):157-67. [PMID:2331699]

Mulloy B, Forster MJ, Jones C, Davies DB: N.m.r. and molecular-modelling studies of the solution conformation of heparin. Biochem J. 1993 Aug 1;293 ( Pt 3):849-58. [PMID:8352752]

Hirsh J, Raschke R: Heparin and low-molecular-weight heparin: the Seventh ACCP Conference on Antithrombotic and Thrombolytic Therapy. Chest. 2004 Sep;126(3 Suppl):188S-203S. [PMID:15383472]

Petitou M, Herault JP, Bernat A, Driguez PA, Duchaussoy P, Lormeau JC, Herbert JM: Synthesis of thrombin-inhibiting heparin mimetics without side effects. Nature. 1999 Apr 1;398(6726):417-22. [PMID:10201371]

Spruill WJ, Wade WE, Huckaby WG, Leslie RB: Achievement of anticoagulation by using a weight-based heparin dosing protocol for obese and nonobese patients. Am J Health Syst Pharm. 2001 Nov 15;58(22):2143-6. [PMID:11760916]

McDonald MM, Jacobson LJ, Hay WW Jr, Hathaway WE: Heparin clearance in the newborn. Pediatr Res. 1981 Jul;15(7):1015-8. [PMID:7254945]

Authors unspecified: Benzyl alcohol: toxic agent in neonatal units. Pediatrics. 1983 Sep;72(3):356-8. [PMID:6889041]

Authors unspecified: Benzyl alcohol may be toxic to newborns. FDA Drug Bull. 1982 Aug;12(2):10-1. [PMID:7188569]

Authors unspecified: Neonatal deaths associated with use of benzyl alcohol--United States. MMWR Morb Mortal Wkly Rep. 1982 Jun 11;31(22):290-1. [PMID:6810084]

Maugeri N, Di Fabio G, Barbanti M, de Gaetano G, Donati MB, Cerletti C: Parnaparin, a low-molecular-weight heparin, prevents P-selectin-dependent formation of platelet-leukocyte aggregates in human whole blood. Thromb Haemost. 2007 Jun;97(6):965-73. [PMID:17549299]

Explore Compound Types

C7H6N2O4

C7H6N2O4